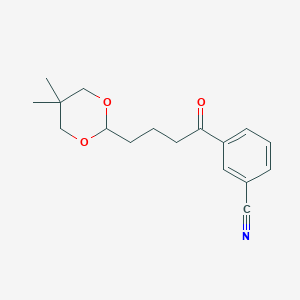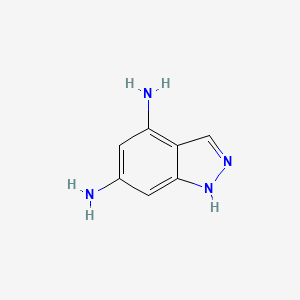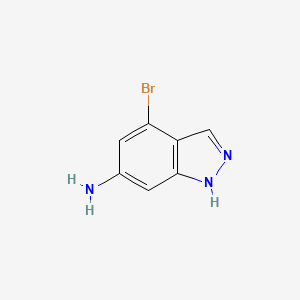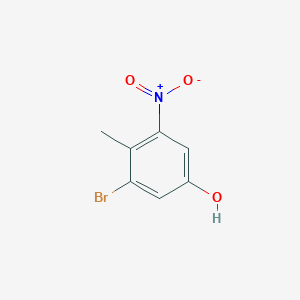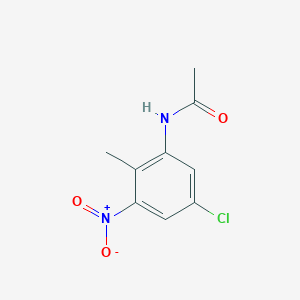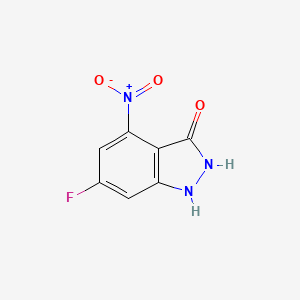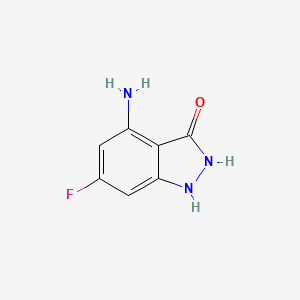![molecular formula C11H12BrNS B1343706 2-Bromo-6-(tert-butyl)benzo[d]thiazole CAS No. 898748-39-5](/img/structure/B1343706.png)
2-Bromo-6-(tert-butyl)benzo[d]thiazole
Vue d'ensemble
Description
2-Bromo-6-(tert-butyl)benzo[d]thiazole is a compound that belongs to the class of benzo[d]thiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the bromo and tert-butyl substituents on the benzene ring indicates that this compound could be of interest in various chemical and pharmacological studies due to the potential reactivity of the bromine atom and the steric effects of the tert-butyl group.
Synthesis Analysis
The synthesis of benzo[d]thiazole derivatives can be achieved through various methods. For instance, the synthesis of 5-benzyl-4-tert-butyl-N-arylthiazol-2-amine hydrobromides involves the use of arylamino and 2-bromo-4,4-dimethyl-1-arylpentan-3-one . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic pathways could be employed, involving bromination reactions and the introduction of the tert-butyl group through appropriate precursors.
Molecular Structure Analysis
The molecular structure of benzo[d]thiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. The substitution pattern on the benzene ring can significantly influence the properties of the molecule. For example, the introduction of a bromine atom can facilitate further chemical transformations due to its reactivity . The tert-butyl group is a bulky substituent that can impact the molecule's conformation and its interactions with other molecules.
Chemical Reactions Analysis
Benzo[d]thiazole derivatives can participate in various chemical reactions. The bromine atom in this compound is a reactive site that can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups . Additionally, the presence of the thiazole ring opens up possibilities for reactions involving the nitrogen and sulfur atoms, such as the formation of salts and co-crystals with carboxylic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The bromine atom contributes to the compound's density and molecular weight, while the tert-butyl group can affect its boiling point and solubility due to increased steric bulk. The benzo[d]thiazole core is known for its stability and can impact the electronic properties of the compound, such as UV absorption, which is relevant for applications in dye synthesis and photovoltaic materials . The crystalline nature of similar compounds has been studied using X-ray diffraction analysis, which provides insights into the intermolecular interactions and crystal packing .
Applications De Recherche Scientifique
Agents antimycobactériens
Les dérivés de benzo[d]imidazo[2,1-b]thiazole, qui sont structurellement similaires au 2-Bromo-6-(tert-butyl)benzo[d]thiazole, ont été explorés pour leur potentiel en tant qu'agents antimycobactériens . Ces composés ont montré une activité significative contre Mycobacterium tuberculosis, certains dérivés affichant des valeurs d'IC90 aussi faibles que 7,05 μM .
Traitement du cancer du poumon
Des composés contenant du benzo[d]imidazo[2,1-b]thiazole, similaire au this compound, ont été étudiés pour leur activité inhibitrice dans les cellules cancéreuses du poumon . Certains de ces composés ont montré une activité antitumorale modérée in vitro, avec des valeurs d'IC50 allant de 17,63 à 369,09 μM .
Intermédiaires pharmaceutiques
Le 2-Bromo-4,6-di-tert-butylphénol, un composé apparenté au this compound, est utilisé comme intermédiaire pharmaceutique . Il a été utilisé dans la synthèse de divers composés médicinaux .
Communautés microbiennes du sol
L'acide benzoïque et le 2,2'-méthylènebis (6-tert-butyl-4-méthylphénol), qui sont structurellement liés au this compound, ont été étudiés pour leur impact sur les communautés microbiennes du sol . Ces composés peuvent influencer le métabolome du tabac via des souches fonctionnelles clés, conduisant finalement à l'inhibition de la croissance, du développement et de la qualité des feuilles de tabac .
Ligand dans les réactions d'échange d'halogène
Le 2-iodo-4-tert-butylphénol protégé par un benzyle, un composé apparenté au this compound, a été utilisé comme ligand dans les réactions d'échange d'halogène . Cela met en évidence le potentiel du this compound dans des réactions chimiques similaires .
Mécanisme D'action
Target of Action
Similar compounds such as benzo[d]imidazo[2,1-b]thiazole derivatives have been reported to have antimycobacterial properties . These compounds are known to target the Pantothenate synthetase of Mycobacterium tuberculosis .
Mode of Action
Related compounds have been shown to inhibit the growth of certain bacteria, suggesting a potential antimicrobial activity .
Biochemical Pathways
Related compounds have been shown to interfere with the quorum sensing pathways of bacteria, affecting their ability to respond to external factors such as nutrient availability and defense mechanisms .
Analyse Biochimique
Biochemical Properties
2-Bromo-6-(tert-butyl)benzo[d]thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the enzyme’s activity, leading to changes in cellular redox balance. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can inhibit cell proliferation by modulating signaling pathways such as the MAPK/ERK pathway . This compound also affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis . Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and altered metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules. For instance, it can bind to the active site of enzymes, inhibiting their catalytic activity . This inhibition can lead to the accumulation of substrates and depletion of products, disrupting normal cellular functions. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA . This can result in changes in the expression levels of genes involved in critical cellular processes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may have different biological activities . In in vitro studies, the long-term effects of this compound on cellular function have been observed, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth in cancer models . At higher doses, it can induce toxic effects, including liver and kidney damage . The threshold effects observed in these studies suggest that careful dosage optimization is necessary to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of this compound on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . The targeting signals and post-translational modifications of this compound direct it to these compartments, where it can exert its effects on cellular processes . For example, its localization to the nucleus allows it to interact with transcription factors and modulate gene expression , while its presence in the mitochondria can influence cellular metabolism and apoptosis .
Propriétés
IUPAC Name |
2-bromo-6-tert-butyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNS/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXGVHNJTZGGOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901265058 | |
| Record name | 2-Bromo-6-(1,1-dimethylethyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901265058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898748-39-5 | |
| Record name | 2-Bromo-6-(1,1-dimethylethyl)benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898748-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-(1,1-dimethylethyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901265058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



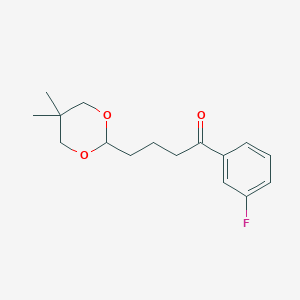
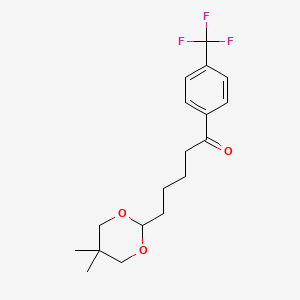
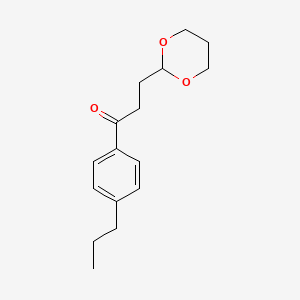
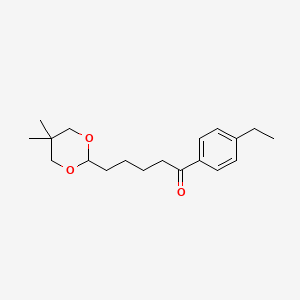
![9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene](/img/structure/B1343629.png)
